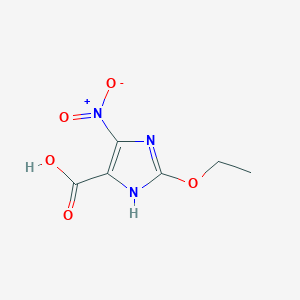

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid

描述

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position of the imidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of an imidazole derivative followed by the introduction of the ethoxy and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

化学反应分析

Types of Reactions

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can produce a variety of substituted imidazoles.

科学研究应用

Medicinal Chemistry

2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds targeting various diseases:

- Antimicrobial Activity : Derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, in vitro studies demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 2-Ethoxy-4-nitro-1H-imidazole | T. cruzi | <10 |

| 2-Nitro-1-vinyl-1H-imidazole | T. cruzi | 4.76 |

| Benznidazole (control) | T. cruzi | <10 |

These findings suggest potential applications in treating infections such as Chagas disease.

The compound's derivatives have been explored for their biological activities , including:

- Enzyme Inhibition : Studies indicate that it can inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development.

- Antiparasitic Effects : Research shows promising antiparasitic activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease .

Industrial Applications

In addition to medicinal uses, this compound is utilized in the production of:

- Agrochemicals : It may serve as a precursor for developing agricultural chemicals.

- Specialty Chemicals : Its unique chemical properties make it suitable for various industrial applications.

Antibacterial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of imidazole derivatives, including those related to this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against resistant strains .

Anticancer Research

Another significant area of research focuses on the anticancer properties of nitroimidazoles. A review highlighted how compounds similar to this compound induce apoptosis in cancer cells through oxidative stress mechanisms, suggesting their potential use in cancer therapies .

作用机制

The mechanism of action of 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The ethoxy group may influence the compound’s solubility and bioavailability.

相似化合物的比较

Similar Compounds

- 2-methoxy-4-nitro-1H-imidazole-5-carboxylic acid

- 2-ethoxy-4-amino-1H-imidazole-5-carboxylic acid

- 2-ethoxy-4-nitro-1H-imidazole-5-methylcarboxylate

Uniqueness

2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical properties and reactivity. Its ethoxy group provides a balance between hydrophilicity and lipophilicity, while the nitro and carboxylic acid groups offer versatile reactivity for various applications.

生物活性

2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a nitro group, an ethoxy substituent, and a carboxylic acid functionality, which collectively contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of the nitro group (–NO₂) is crucial for its biological activity, as it can undergo reduction to form reactive intermediates. The ethoxy group (–OEt) enhances the compound's solubility and bioavailability, while the carboxylic acid group (–COOH) can participate in hydrogen bonding with target proteins, influencing their function .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nitro Group Reduction : The nitro group can be reduced to form amino derivatives, which may exhibit different biological properties compared to the parent compound.

- Enzyme Inhibition : Compounds derived from this structure have shown potential as enzyme inhibitors, particularly in microbial and cancerous cells.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further therapeutic development .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activities. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying degrees of potency compared to standard antibiotics like Norfloxacin .

Antiparasitic Activity

In vitro assays have demonstrated that compounds related to this compound exhibit antiparasitic properties. Notably, they have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds were evaluated for their cytotoxicity against host cells and their effectiveness in inhibiting parasite growth .

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| 2-Ethoxy-4-nitro-1H-imidazole | <10 | T. cruzi |

| 2-Nitro-1-vinyl-1H-imidazole | 4.76 | T. cruzi |

| Benznidazole (control) | <10 | T. cruzi |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., LLC-MK2 cells) revealed that many derivatives maintain low toxicity profiles while exhibiting significant antiparasitic effects. For example, the IC50 values for some derivatives were found to be greater than 500 µM, indicating a favorable safety margin for therapeutic use .

Study on Antiparasitic Activity

A comprehensive study evaluated various derivatives of imidazole-based compounds for their activity against T. cruzi. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing cytotoxic effects on host cells .

Synthesis and Evaluation

Research focused on synthesizing new analogs of this compound has led to the discovery of compounds with improved pharmacological profiles. These studies often employ molecular hybridization strategies to create more potent derivatives that retain low toxicity while enhancing therapeutic activity against target pathogens .

属性

IUPAC Name |

2-ethoxy-5-nitro-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-2-14-6-7-3(5(10)11)4(8-6)9(12)13/h2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPLKDEHVEUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442731 | |

| Record name | 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195817-91-5 | |

| Record name | 2-Ethoxy-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。